molecular formula C9H7NO2S B1500322 4-Methylbenzo[d]thiazole-2-carboxylic acid CAS No. 3507-47-9

4-Methylbenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1500322
CAS No.: 3507-47-9
M. Wt: 193.22 g/mol
InChI Key: OGZSALMHZWEKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methylbenzo[d]thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as superoxide dismutase and glutathione peroxidase suggests its potential antioxidant properties . Additionally, its binding to specific proteins can modulate their activity, leading to various biochemical outcomes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular defense mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors such as NADH and FADH2 can influence the overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and distribution, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can enhance its interaction with specific biomolecules, leading to more pronounced biological effects.

Biological Activity

4-Methylbenzo[d]thiazole-2-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound interacts with various biochemical pathways and molecular targets, leading to potential therapeutic applications in areas such as cancer treatment, neuroprotection, and metabolic disorders.

Target Interactions
Thiazole derivatives, including this compound, exhibit a range of biological activities through their interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, affecting cellular processes significantly. For example, the compound has shown potential in inhibiting enzymes like superoxide dismutase and glutathione peroxidase, suggesting antioxidant properties that may mitigate oxidative stress in cells.

Biochemical Pathways
The compound is involved in several metabolic pathways. It modulates the activity of enzymes related to the tricarboxylic acid (TCA) cycle, influencing energy production and metabolite levels within cells. Moreover, it has been demonstrated to affect gene expression related to oxidative stress responses, enhancing cellular resilience against oxidative damage.

Biological Activities

  • Antioxidant Activity
    The compound's ability to inhibit reactive oxygen species production positions it as a potential antioxidant agent. This property is crucial for combating oxidative stress-related diseases.
  • Anticancer Potential
    Research indicates that this compound may have anticancer properties. Studies involving various cancer cell lines have shown that thiazole derivatives can induce cytotoxic effects. For instance, certain derivatives have been reported to exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin .
    CompoundCell LineIC50 (µM)Mechanism of Action
    13A-431< 1Inhibition of Bcl-2 protein
    9HepG-21.61Cytotoxicity via apoptosis
    10Jurkat1.98Induction of cell cycle arrest
  • Neuroprotective Effects
    The compound has been explored for its potential in neuroprotection, particularly against Alzheimer's disease. Its structural analogs have demonstrated significant acetylcholinesterase inhibitory activity, suggesting a role in enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of thiazole derivatives on HepG-2 liver cancer cells, revealing that specific modifications in structure significantly enhanced antiproliferative activity compared to traditional chemotherapeutics .
  • Neuroprotective Study : In vitro assays showed that compounds derived from thiazole effectively inhibited acetylcholinesterase (AChE), with one derivative exhibiting an IC50 value of 2.7 µM, indicating strong potential for Alzheimer’s treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate solubility in various solvents which influences its bioavailability and distribution within biological systems. Toxicological studies are essential to evaluate the safety profile of this compound, especially concerning long-term exposure and potential side effects.

Scientific Research Applications

Antioxidant Properties

MBTCA exhibits notable antioxidant properties by modulating oxidative stress pathways. It has been shown to inhibit enzymes that produce reactive oxygen species (ROS), thus reducing oxidative damage in cells. This activity is crucial for protecting cellular integrity and function.

Anticancer Potential

Research indicates that MBTCA and its derivatives have cytotoxic effects on various cancer cell lines. The compound has demonstrated the ability to induce apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

CompoundCell LineIC50 (µM)Mechanism of Action
MBTCAA-431<1Inhibition of Bcl-2 protein
MBTCAHepG-21.61Cytotoxicity via apoptosis
MBTCAJurkat1.98Induction of cell cycle arrest

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Its structural analogs have been reported to inhibit acetylcholinesterase (AChE), which can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Anticancer Activity Study

A study evaluated MBTCA's effects on HepG-2 liver cancer cells, revealing that structural modifications significantly enhanced its antiproliferative activity compared to traditional chemotherapeutics .

Neuroprotection Research

In vitro assays demonstrated that MBTCA derivatives effectively inhibited AChE, with one derivative exhibiting an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of MBTCA indicates moderate solubility in various solvents, influencing its bioavailability. Toxicological assessments are vital to determine the safety profile concerning long-term exposure and potential side effects.

Properties

IUPAC Name

4-methyl-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZSALMHZWEKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663382
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-47-9
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.